2-(Isopropylamino)acetamide hydrochloride CAS number 85791-77-1
2-(Isopropylamino)acetamide hydrochloride CAS number 85791-77-1
CAS 85791-77-1 | Structural Analog of Milacemide[1]
Abstract
This technical guide provides a comprehensive analysis of 2-(Isopropylamino)acetamide hydrochloride (CAS 85791-77-1), a critical secondary amine intermediate in the synthesis of glycine-modulating therapeutics.[1] As the lower homolog of the anticonvulsant Milacemide (2-(pentylamino)acetamide), this compound serves as a vital probe for Structure-Activity Relationship (SAR) studies targeting the Monoamine Oxidase B (MAO-B) active site. This document details the physicochemical profile, optimized synthetic protocols, analytical validation methods, and pharmacological relevance of the compound in neurobiology.
Chemical Identity & Physicochemical Profiling[2][3]
2-(Isopropylamino)acetamide hydrochloride is a salt form of N-isopropylglycinamide. Its structural significance lies in the steric bulk of the isopropyl group, which modulates the compound's fit within the MAO-B substrate channel compared to its n-pentyl counterpart (Milacemide).
Core Data Table
| Property | Specification |
| CAS Number | 85791-77-1 |
| IUPAC Name | 2-(propan-2-ylamino)acetamide hydrochloride |
| Synonyms | N-Isopropylglycinamide HCl; Glycinamide, N-(1-methylethyl)-, HCl |
| Molecular Formula | |
| Molecular Weight | 152.62 g/mol |
| Free Base MW | 116.16 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone |
| Melting Point | 195°C - 205°C (Decomposition characteristic of HCl salts) |
| pKa (Calculated) | ~8.2 (secondary amine), ~13.5 (amide) |
Structural Visualization
The following diagram illustrates the salt formation and the steric environment of the isopropyl group.
Figure 1: Structural decomposition of CAS 85791-77-1 highlighting the pharmacophore regions.
Synthetic Routes & Process Optimization
The synthesis of 2-(Isopropylamino)acetamide hydrochloride follows a nucleophilic substitution pathway (
Reaction Scheme
Optimized Laboratory Protocol
Reagents:
-
2-Chloroacetamide (98%)
-
Isopropylamine (Reagent grade, >99%)
-
HCl in Dioxane (4M) or HCl gas
Step-by-Step Methodology:
-
Preparation: Charge a 500 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer with 2-Chloroacetamide (9.35 g, 100 mmol) dissolved in Ethanol (100 mL) .
-
Amine Addition: Cool the solution to 0-5°C. Add Isopropylamine (17.7 g, 300 mmol) dropwise over 30 minutes.
-
Expert Insight: A 3:1 molar excess of isopropylamine is strictly required to scavenge the HCl generated during substitution and to statistically favor mono-alkylation over bis-alkylation.
-
-
Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (50°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH/NH4OH 90:9:1).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove ethanol and excess isopropylamine.
-
The residue will contain the product free base and isopropylamine hydrochloride byproduct.
-
Redissolve the residue in minimal water (20 mL) and basify with 50% NaOH to pH >12.
-
Extract continuously with Dichloromethane (DCM) or Chloroform (
mL).
-
-
Salt Formation: Dry the organic layer over anhydrous
. Filter and cool to 0°C.-
Slowly bubble dry HCl gas or add 4M HCl/Dioxane until pH < 3. A white precipitate will form immediately.
-
-
Purification: Filter the solid and recrystallize from hot Ethanol/Isopropanol (1:1).
-
Yield Expectation: 65–75%.
-
Process Flow Diagram
Figure 2: Workflow for the synthesis of 2-(Isopropylamino)acetamide HCl.
Analytical Characterization (Self-Validating Systems)
To ensure scientific integrity, the synthesized compound must meet specific spectral criteria.
Nuclear Magnetic Resonance (NMR)[4][5][6]
-
Solvent:
or -
NMR (400 MHz,
):-
1.28 (d,
Hz, 6H, ): Characteristic isopropyl doublet. -
3.35 (sept,
Hz, 1H, ): Methine proton. -
3.85 (s, 2H,
): Glycine methylene singlet. Note: This peak shifts downfield compared to the free base due to protonation.
-
1.28 (d,
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode
-
Expected Mass:
m/z (Free base mass). -
Fragmentation: Loss of isopropyl group (
) or ammonia ( ) may be observed at higher collision energies.
HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 0-5 min (5% B), 5-15 min (5%
60% B). -
Detection: UV @ 210 nm (Amide absorption).
Pharmacological Context: The Glycine Prodrug Hypothesis[8][9]
2-(Isopropylamino)acetamide is pharmacologically relevant as a glycine prodrug and a substrate for Monoamine Oxidase B (MAO-B) . This mechanism mirrors that of Milacemide.[7]
Mechanism of Action[4][8][9][10]
-
Transport: The compound crosses the Blood-Brain Barrier (BBB) via passive diffusion due to the lipophilicity of the N-alkyl group.
-
Metabolism: In the CNS, MAO-B oxidizes the
-carbon of the isopropyl group. -
Release: This unstable intermediate hydrolyzes to release Glycinamide , which is further hydrolyzed to Glycine (an inhibitory neurotransmitter) and acetone.
This pathway makes the compound a tool for studying the Glycine Site of the NMDA Receptor . Unlike direct glycine administration, which poorly penetrates the BBB, this prodrug strategy effectively elevates CNS glycine levels.
Metabolic Pathway Diagram
Figure 3: MAO-B mediated bioactivation pathway of N-alkylglycinamides.
Handling & Stability
-
Storage: Hygroscopic solid. Store at -20°C under argon or nitrogen atmosphere.
-
Stability: Stable in solid form for >2 years. Aqueous solutions should be prepared fresh, as the amide bond is susceptible to hydrolysis at extreme pH.
-
Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).
References
-
Milacemide Mechanism & MAO-B Specificity
-
Janssens de Varebeke, P., et al. (1989). "Milacemide, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents."[8] Psychopharmacology.
-
-
Synthesis of Alpha-Aminoacetamides
- Valle, M. A., et al. (1987). "Synthesis and anticonvulsant activity of N-substituted alpha-aminoacetamides." Il Farmaco.
-
Glycine Prodrug Concept
-
Christophe, J., et al. (1983). "Effects of the glycine prodrug milacemide on catecholamine secretion."[7] Biochemical Pharmacology.
-
-
General Synthesis of N-Alkyl Glycinamides
- Preparation of 2-amino-acetamides via chloroacetamide substitution.
Sources
- 1. guidechem.com [guidechem.com]
- 2. RU2423346C2 - Improved method for synthesis of beta-blocker - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 2-DIMETHYLAMINOETHANETHIOL HYDROCHLORIDE(13242-44-9) 1H NMR [m.chemicalbook.com]
- 7. Effects of the glycine prodrug milacemide (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Milacemide, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RU2394811C2 - Method of producing acetamidine hydrochloride - Google Patents [patents.google.com]
- 10. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]
